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Compound of Interest

Compound Name: Genevant CL1 monohydrochloride

Cat. No.: B15597943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Genevant's CL1 is a cutting-edge ionizable lipid designed for the efficient delivery of

messenger RNA (mRNA) in lipid nanoparticle (LNP) formulations.[1][2] Its unique chemical

structure facilitates high encapsulation efficiency, remarkable stability, and potent in vivo

performance, making it an excellent candidate for the development of mRNA-based vaccines

and therapeutics.[2] The ionizable nature of CL1 is central to its mechanism of action; it

remains neutral at physiological pH, minimizing toxicity, but becomes positively charged within

the acidic environment of the endosome. This pH-triggered charge reversal is crucial for the

endosomal escape of the mRNA payload, allowing it to reach the cytoplasm where it can be

translated into the protein of interest.

These application notes provide detailed protocols for the preparation and characterization of

Genevant CL1 LNPs, enabling researchers to harness the full potential of this advanced

delivery vehicle.

Physicochemical Properties of Genevant CL1
A comprehensive understanding of the physicochemical properties of the constituent lipids is

fundamental to the successful formulation of LNPs.
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Property Value Reference

Chemical Name

Pentanoic acid, 5-

(dimethylamino)-, (6Z )-1,2-di-

(4Z )-4-decen-1-yl-6-dodecen-

1-yl ester

MedchemExpress

Synonyms Lipid 10 [2]

CAS Number 1450888-71-7 [1]

Molecular Formula C39H73NO2 [1]

Molecular Weight 588.00 g/mol [1]

pKa 6.3 [1]

Representative Characteristics of Genevant CL1
LNPs
The following table summarizes the typical physicochemical characteristics of LNPs formulated

with Genevant CL1 and other standard lipid components. These values are representative and

may vary depending on the specific formulation parameters, such as the lipid composition, N/P

ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the RNA),

and the manufacturing process.
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Parameter Representative Value Method of Analysis

Particle Size (Z-average) 80 - 150 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

mRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

Zeta Potential (at neutral pH)
Near-neutral to slightly

negative

Electrophoretic Light

Scattering (ELS)

Morphology
Spherical, with an electron-

dense core

Cryogenic Transmission

Electron Microscopy (Cryo-

TEM)

Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of the individual lipid components in

ethanol.

Materials:

Genevant CL1 (ionizable lipid)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

Cholesterol (helper lipid)

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

(PEGylated lipid)

200 proof ethanol (anhydrous)

Sterile, RNase-free microcentrifuge tubes or glass vials
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Procedure:

Bring all lipids to room temperature before use.

Prepare individual stock solutions of each lipid in 200 proof ethanol at the desired

concentrations (e.g., 10-50 mM).

For DSPC and cholesterol, gentle warming (up to 65°C) may be required to facilitate

complete dissolution.

Vortex each solution until the lipids are fully dissolved and the solution is clear.

Store the lipid stock solutions at -20°C for short-term storage or -80°C for long-term storage

in tightly sealed containers to prevent solvent evaporation.

In Vitro Transcription of mRNA
Objective: To synthesize high-quality mRNA for encapsulation into LNPs.

Materials:

Linearized DNA template containing the gene of interest downstream of a T7 promoter

T7 RNA Polymerase

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP or a modified nucleotide like N1-

methylpseudouridine-5'-triphosphate)

RNase inhibitor

DNase I

Transcription buffer

Purification kit (e.g., spin column-based)

Nuclease-free water

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thaw all reagents on ice.

Set up the in vitro transcription reaction in a sterile, RNase-free tube by adding the

components in the following order: nuclease-free water, transcription buffer, rNTPs, RNase

inhibitor, linearized DNA template, and finally T7 RNA Polymerase.

Mix gently by pipetting and incubate at 37°C for 2-4 hours.

To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for

15-30 minutes.

Purify the mRNA using a suitable purification kit according to the manufacturer's instructions.

Elute the mRNA in nuclease-free water or a low-salt buffer (e.g., 10 mM citrate buffer, pH

4.0).

Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess

its integrity using gel electrophoresis.

Store the purified mRNA at -80°C.

Preparation of Genevant CL1 LNPs
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a

widely used method for producing uniform and reproducible nanoparticles. A T-junction mixing

method can also be employed and follows a similar principle of rapid mixing.

Materials:

Lipid stock solutions (Genevant CL1, DSPC, Cholesterol, DMG-PEG 2000 in ethanol)

Purified mRNA in 10 mM citrate buffer (pH 4.0)

Microfluidic mixing device (e.g., NanoAssemblr) and microfluidic cartridge

Syringe pumps

Sterile, RNase-free syringes and tubing
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Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare the Lipid Mixture (Organic Phase):

In a sterile, RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A

commonly used molar ratio for ionizable lipid-based LNPs is approximately 50:10:38.5:1.5

(Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

Add 200 proof ethanol to achieve the final desired total lipid concentration (e.g., 10-25

mM).

Vortex the lipid mixture to ensure homogeneity.

Prepare the mRNA Solution (Aqueous Phase):

Dilute the purified mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0). The

final concentration will depend on the target N/P ratio.

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid mixture into one syringe and the mRNA solution into another syringe.

Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (FRR)

between the aqueous and organic phases (typically 3:1).

Set the total flow rate (TFR) to control the mixing time and resulting particle size. Higher

TFRs generally lead to smaller particles.

Initiate the pumps to mix the two solutions through the microfluidic cartridge.

Collect the resulting LNP dispersion from the outlet.
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Downstream Processing (Buffer Exchange and Concentration):

To remove the ethanol and raise the pH to a neutral level, dialyze the LNP dispersion

against PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at

least two buffer changes.

Alternatively, a TFF system can be used for more rapid buffer exchange and

concentration.

After dialysis/TFF, the LNP solution can be concentrated to the desired final concentration

using centrifugal filter units.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store the Genevant CL1 LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of Genevant CL1 LNPs
Objective: To determine the size distribution of the LNPs.

Procedure:

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to a suitable concentration for

DLS measurement.

Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern

Zetasizer).

Ensure the PDI is below 0.2, which indicates a monodisperse and homogeneous population

of nanoparticles.

Objective: To determine the surface charge of the LNPs.

Procedure:
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Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate

concentration.

Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.

At neutral pH, the zeta potential should be near-neutral or slightly negative, which is

desirable for in vivo applications to minimize non-specific interactions.

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Procedure:

Use a Quant-iT RiboGreen assay or a similar fluorescence-based assay.

Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs to

determine the amount of unencapsulated (free) mRNA.

In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the

encapsulated mRNA. Measure the fluorescence to determine the total amount of mRNA.

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations
Experimental Workflow for CL1 LNP Preparation
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Caption: Workflow for the preparation and characterization of Genevant CL1 LNPs.

Mechanism of Endosomal Escape
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Caption: The endosomal escape mechanism of Genevant CL1 LNPs.

Troubleshooting
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Issue Potential Cause Suggested Solution

Large Particle Size or High PDI

- Inefficient mixing-

Aggregation of lipids or LNPs-

Suboptimal flow rates

- Increase the total flow rate

during microfluidic mixing.-

Ensure lipid solutions are fully

dissolved and clear before

mixing.- Optimize the flow rate

ratio.

Low Encapsulation Efficiency

- Poor quality mRNA- Incorrect

pH of the aqueous buffer-

Suboptimal N/P ratio

- Verify the integrity and purity

of the mRNA.- Ensure the pH

of the citrate buffer is around

4.0.- Optimize the N/P ratio by

adjusting the mRNA

concentration.

LNP Instability (Aggregation

over time)

- Incomplete removal of

ethanol- Insufficient

PEGylation- Improper storage

conditions

- Ensure thorough dialysis or

TFF.- Optimize the molar

percentage of the PEG-lipid.-

Store LNPs at the

recommended temperature

(4°C for short-term, -80°C for

long-term).

Conclusion
The protocols and information provided in these application notes offer a comprehensive guide

for the preparation and characterization of Genevant CL1 lipid nanoparticles. By following

these detailed procedures, researchers can effectively formulate high-quality mRNA-LNPs for a

wide range of research and therapeutic applications. The robust performance of Genevant

CL1, coupled with optimized formulation strategies, paves the way for the next generation of

mRNA-based medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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